Fosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosamine is a phosphonic ester.
Scientific Research Applications
Inhibition of Plant Growth
Fosamine has been studied for its effectiveness in inhibiting the growth of various plant species. For instance, this compound acted as a chemical inhibitor of shoot growth in honey mesquite (Prosopis juliflora var. glandulosa) for up to three years following application (Morey & Dahl, 1980). This inhibition was attributed to a general cessation of nuclear activity in apical meristems and vascular cambia of the species.
Impact on Invasive Shrubs
This compound ammonium (Krenite®) was found to be highly effective in controlling the invasive shrub Rhamnus cathartica, with a 95% mortality rate. However, this study also noted potential significant non-target impacts on other plant species, particularly forbs (Schuster et al., 2020).
Absorption and Translocation in Plants
Research on multiflora rose (Rosa multiflora) showed that this compound is primarily absorbed through leaves, and its absorption and translocation patterns can vary depending on the application method and plant species. This highlights its systemic action in plants (Mann et al., 1986).
Environmental Effects of this compound
Studies have also focused on the environmental fate and impact of this compound. It was found to be not very persistent in soil, with a relatively short half-life. Importantly, it is strongly adsorbed in many soil types and not readily leached, suggesting minimal environmental mobility (Ghassemi et al., 1982).
Minimal Impact on Soil Microbial Activity
An investigation into the effect of this compound ammonium on soil bacteria under laboratory conditions found no significant impact on soil-nitrifying processes or the population and species of soil bacteria and fungi (Han & Krause, 1979).
Absorption and Translocation in Other Plants
Research on field horsetail (Equisetum arvense) revealed insights into the absorption, translocation, and exudation of this compound. The study emphasized its movement to areas of meristematic activity, such as shoot and rhizome apices (Coupland & Peabody, 1981).
Control of Field Bindweed
This compound was compared with other herbicides for controlling field bindweed (Convolvulus arvensis). It demonstrated moderate effectiveness, with varying results depending on the timing of application and environmental conditions (Wiese & Lavake, 1986).
Properties
CAS No. |
59682-52-9 |
---|---|
Molecular Formula |
C3H8NO4P |
Molecular Weight |
153.07 g/mol |
IUPAC Name |
carbamoyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C3H8NO4P/c1-2-8-9(6,7)3(4)5/h2H2,1H3,(H2,4,5)(H,6,7) |
InChI Key |
UCHDFLNGIZUADY-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(=O)N)O |
Canonical SMILES |
CCOP(=O)(C(=O)N)O |
Color/Form |
COLORLESS CRYSTALLINE SOLID WHITE CRYSTALLINE SOLID |
density |
1.33 |
melting_point |
175 °C |
59682-52-9 25954-13-6 |
|
Related CAS |
25954-13-6 (mono-ammonium salt) |
shelf_life |
AQUEOUS FORMULATIONS AND DILUTED SPRAYS ARE STABLE, BUT IT DECOMP IN ACID MEDIA IN DILUTE SOLN (5 MG/L) ... . Stable in neutral and alkaline media. |
solubility |
@ 25 °C: 1.79 KG/KG WATER, 300 MG/KG ACETONE, 400 MG/KG BENZENE, 12 G/KG ETHANOL, 1.4 G/KG DIMETHYLFORMAMIDE, 158 G/KG METHANOL, 200 MG/KG HEXANE SLIGHTLY SOL IN MOST COMMON ORGANIC SOLVENTS 0.04 g/kg chloroform at 25 °C |
Synonyms |
ammonium ethyl carbamoylphosphonate DPX-1108 DuPont Krenite Brush Control Agent fosamine fosamine ammonium fosamine monoammonium salt fosamine monolithium salt fosamine monosodium salt fosamine zinc (2:1) salt fosamine-ammonium |
vapor_pressure |
0.53 mPa @ 25 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.